2',5'-Dichloroacetoacetanilide

Description

The exact mass of the compound 2',5'-Dichloroacetoacetanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3911. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2',5'-Dichloroacetoacetanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',5'-Dichloroacetoacetanilide including the price, delivery time, and more detailed information at info@benchchem.com.

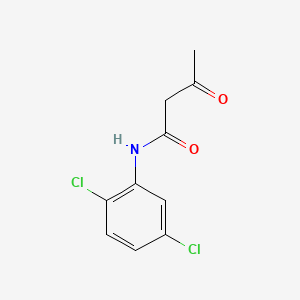

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2/c1-6(14)4-10(15)13-9-5-7(11)2-3-8(9)12/h2-3,5H,4H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMZZYYGOKOOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062126 | |

| Record name | Butanamide, N-(2,5-dichlorophenyl)-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 2',5'-Dichloroacetoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2044-72-6 | |

| Record name | N-(2,5-Dichlorophenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, N-(2,5-dichlorophenyl)-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-Dichloroacetoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(2,5-dichlorophenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N-(2,5-dichlorophenyl)-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',5'-dichloroacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',5'-Dichloroacetoacetanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3SX6MV9T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2',5'-Dichloroacetoacetanilide CAS number and properties

[1]

Executive Summary

2',5'-Dichloroacetoacetanilide (CAS No. 2044-72-6 ) is a specialized acetoacetamide derivative utilized primarily as a coupling component in the manufacture of Hansa Yellow and Diarylide Yellow pigments.[1] Its structural integrity—characterized by the electron-withdrawing chlorine substituents at the ortho and meta positions of the anilide ring—imparts enhanced lightfastness and solvent resistance to the final colorants compared to unsubstituted acetoacetanilide. Beyond pigments, it serves as a versatile building block in medicinal chemistry for the synthesis of pyrazolone derivatives via cyclocondensation with hydrazines.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

| Property | Specification |

| Chemical Name | 2',5'-Dichloroacetoacetanilide |

| Synonyms | N-Acetoacetyl-2,5-dichloroaniline; N-(2,5-Dichlorophenyl)-3-oxobutanamide |

| CAS Number | 2044-72-6 |

| Molecular Formula | C₁₀H₉Cl₂NO₂ |

| Molecular Weight | 246.09 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 93 – 97 °C |

| Solubility | Insoluble in water; soluble in ethanol, acetone, toluene, and dilute aqueous alkali |

| Purity (HPLC) | Typically ≥ 98.0% |

Synthesis & Manufacturing Process

The industrial synthesis of 2',5'-Dichloroacetoacetanilide involves the acetoacetylation of 2,5-dichloroaniline using diketene (or diketene equivalents like tert-butyl acetoacetate in lab-scale green chemistry). The reaction is a nucleophilic addition-elimination where the amine attacks the strained lactone ring of diketene.

Reaction Mechanism

The amine nitrogen of 2,5-dichloroaniline acts as a nucleophile, attacking the carbonyl carbon of the diketene ring. The ring opens to form the acetoacetamide linkage.

Figure 1: Reaction pathway for the synthesis of 2',5'-Dichloroacetoacetanilide.

Experimental Protocol (Laboratory Scale)

Safety Note: Diketene is a lachrymator and highly reactive. All operations must be performed in a fume hood.

-

Dissolution: Charge a 3-neck round-bottom flask with 2,5-dichloroaniline (1.0 eq) and an inert solvent such as toluene or acetic acid .

-

Addition: Heat the solution to 30–40°C . Add diketene (1.05 eq) dropwise over 30–60 minutes. The reaction is exothermic; maintain temperature below 60°C to prevent polymerization of diketene.

-

Completion: Stir at 50–60°C for 2 hours. Monitor consumption of aniline via TLC or HPLC.

-

Work-up:

-

Cool the mixture to 0–5°C . The product will crystallize out.

-

Filter the white precipitate.

-

Wash the cake with cold toluene followed by hexane.

-

-

Purification: Recrystallize from ethanol or methanol/water if higher purity is required. Dry in a vacuum oven at 50°C.

Applications & Downstream Chemistry[4][5]

Pigment Manufacturing (Azo Coupling)

This compound acts as the Coupling Component (nucleophile) in the synthesis of yellow azo pigments. The active methylene group (-CH₂-) between the two carbonyls is highly acidic and undergoes electrophilic substitution with diazonium salts.

-

Reaction: Diazotized aromatic amine (Diazo Component) + 2',5'-Dichloroacetoacetanilide

Azo Pigment. -

Significance: The chlorine atoms on the anilide ring sterically hinder the amide bond, improving the pigment's resistance to hydrolysis and enhancing its fastness properties (light, heat, solvent).

Pharmaceutical Intermediates (Pyrazolones)

2',5'-Dichloroacetoacetanilide is a precursor for 1-(2,5-dichlorophenyl)-3-methyl-5-pyrazolone . This transformation is achieved by reacting the acetoacetanilide with hydrazine hydrate .

-

Mechanism: Condensation of hydrazine with the ketone carbonyl followed by intramolecular cyclization with the amide carbonyl.

-

Use Case: Pyrazolones are key scaffolds in analgesics, anti-inflammatory drugs, and dyes.

Figure 2: Divergent synthetic pathways for pigment and pharmaceutical applications.

Quality Control & Analytics

To ensure suitability for high-grade pigment or drug synthesis, the purity of 2',5'-Dichloroacetoacetanilide must be rigorously controlled.

HPLC Method (Standard Protocol)

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Phosphoric Acid.

-

Gradient: 20% B to 80% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV @ 254 nm.

-

Target Impurities: Unreacted 2,5-dichloroaniline (starting material), diketene oligomers.

Specification Guidelines

-

Assay:

98.0% -

Moisture (LOD):

0.5% -

Melting Range: Within 2°C of standard (93–97°C).

-

Insolubles in Toluene:

0.1% (Critical for pigment filtration).

References

A Comprehensive Technical Guide to 2',5'-Dichloroacetoacetanilide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of 2',5'-Dichloroacetoacetanilide, a key chemical intermediate. The document elucidates its molecular structure, physicochemical properties, synthesis, and primary applications, with a focus on its role in the manufacturing of organic pigments. By integrating structural data with practical insights, this paper serves as a vital resource for professionals engaged in chemical research and development.

Core Molecular Attributes of 2',5'-Dichloroacetoacetanilide

2',5'-Dichloroacetoacetanilide, with the CAS Number 2044-72-6, is a dichlorinated aromatic compound belonging to the acetoacetanilide family.[1] Its structure is characterized by a central aniline ring substituted with two chlorine atoms at the 2' and 5' positions and an acetoacetyl group attached to the nitrogen atom.

The molecular formula for this compound is C₁₀H₉Cl₂NO₂. The calculated molecular weight is approximately 246.09 g/mol . This structure imparts specific chemical reactivity and physical properties that are crucial for its industrial applications. The presence of the chlorine atoms enhances the stability and colorfastness of the pigments derived from it, while the acetoacetanilide moiety provides the necessary reactive sites for coupling reactions.

Physicochemical Properties

The compound's physical and chemical characteristics are critical for its handling, storage, and application in synthesis. It typically appears as a white to off-white crystalline powder. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉Cl₂NO₂ | |

| Molecular Weight | 246.09 g/mol | |

| CAS Number | 2044-72-6 | [1] |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 93.0 to 96.0 °C | |

| Purity | >98.0% | |

| Synonyms | N-Acetoacetyl-2,5-dichloroaniline |

Synthesis and Mechanism

The industrial synthesis of 2',5'-Dichloroacetoacetanilide is a well-established process that leverages the reactivity of its precursors. The primary route involves the reaction of 2,5-dichloroaniline with an acetoacetylating agent, typically diketene or ethyl acetoacetate.

The reaction with diketene is an efficient acylation process. The lone pair of electrons on the nitrogen atom of 2,5-dichloroaniline nucleophilically attacks one of the carbonyl carbons of the highly reactive diketene molecule. This is followed by a ring-opening of the diketene and subsequent proton transfer to form the stable amide product, 2',5'-dichloroacetoacetanilide. This method is favored for its high atom economy and directness.

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis from its primary precursors.

Caption: Synthesis of 2',5'-Dichloroacetoacetanilide.

Step-by-Step Synthesis Protocol (Conceptual)

-

Preparation : A reaction vessel is charged with a suitable inert solvent, such as toluene or xylene.

-

Reactant Addition : 2,5-dichloroaniline is dissolved or suspended in the solvent.[2]

-

Acetoacetylation : Diketene is added dropwise to the mixture, typically at a controlled temperature to manage the exothermic reaction.

-

Reaction Completion : The mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Isolation : The product is isolated by filtration, as it often precipitates from the reaction mixture upon cooling.

-

Purification : The crude product is then washed with a solvent to remove unreacted starting materials and byproducts, followed by drying to yield the final pure 2',5'-dichloroacetoacetanilide.

Core Applications and Significance

The primary and most significant application of 2',5'-dichloroacetoacetanilide is as a chemical intermediate in the synthesis of diarylide yellow pigments. These pigments are widely used in printing inks, plastics, and coatings due to their excellent lightfastness, heat stability, and vibrant color.

The 2',5'-dichloroacetoacetanilide molecule acts as a "coupling component." Through a diazotization reaction, an aromatic amine is converted into a diazonium salt. This salt then reacts with the active methylene group of the acetoacetanilide in an azo coupling reaction to form the final azo pigment. The two chlorine atoms on the phenyl ring of the acetoacetanilide moiety are crucial for the stability and color properties of the resulting pigment. For instance, it is a precursor to Pigment Yellow 10.[2]

Safety and Handling

As with any chemical substance, proper handling and safety precautions are paramount when working with 2',5'-dichloroacetoacetanilide. It is classified as a substance that can cause skin and eye irritation.[3]

-

Personal Protective Equipment (PPE) : It is essential to use appropriate PPE, including safety glasses, gloves, and a lab coat, to prevent skin and eye contact.[4]

-

Ventilation : Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.[4]

-

Storage : The compound should be stored in a cool, dry place away from incompatible materials.

-

Disposal : Waste should be disposed of in accordance with local, state, and federal regulations.[4]

Conclusion

2',5'-Dichloroacetoacetanilide is a foundational chemical intermediate with a well-defined molecular structure and specific physicochemical properties that make it indispensable in the pigment industry. Its synthesis is a robust process, and its role as a coupling component in the formation of high-performance diarylide yellow pigments underscores its industrial importance. A thorough understanding of its chemistry, applications, and safety protocols is essential for researchers and professionals in the field.

References

-

Wikipedia. (2024, September 11). 2,5-Dichloroaniline. Retrieved from [Link]

-

LookChem. (n.d.). 2',5'-Dichloroacetanilide. Retrieved from [Link]

- NIST. (n.d.). 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-.

- Google Patents. (n.d.). A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones.

-

White Rose Research Online. (2025, March 21). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]

- Google Patents. (n.d.). Processes for the diazotization of 2,5-dichloroanilines.

-

PubChem. (n.d.). 2,5-Dichloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). Chloroacetanilide. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzoic acid. Retrieved from [Link]

- Scopus. (n.d.). Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction.

-

PubChem. (n.d.). 2,5-Dichlorophenol. Retrieved from [Link]

-

ERIC. (n.d.). Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetanilide. Retrieved from [Link]

-

PubMed. (2008, January 23). Impact of surface-active compounds on physicochemical and oxidative properties of edible oil. Retrieved from [Link]

-

Organic Syntheses. (2020, August 24). Synthesis of 2,5-Diaryloxadiazinones. Retrieved from [Link]

-

PubMed Central. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from [Link]

Sources

Synthesis of 2',5'-Dichloroacetoacetanilide from 2,5-dichloroaniline

Technical Synthesis Guide: 2',5'-Dichloroacetoacetanilide

Executive Summary

This technical guide details the synthesis of 2',5'-Dichloroacetoacetanilide (CAS: 2044-72-6) from 2,5-dichloroaniline (CAS: 95-82-9). This compound serves as a critical intermediate in the manufacturing of high-performance organic pigments (specifically the arylide yellow series, such as Pigment Yellow 10) and is a functional scaffold in medicinal chemistry for heterocyclic synthesis.

The guide prioritizes a nucleophilic acyl substitution approach. While industrial scales often utilize diketene for atom economy, this guide focuses on the Ethyl Acetoacetate (EAA) route as the preferred method for laboratory and pilot-scale synthesis due to its superior safety profile and operational controllability.

Chemical Identity & Physicochemical Properties

Before initiating synthesis, verify the specifications of the starting material and target product.[1]

| Property | Starting Material (2,5-Dichloroaniline) | Target Product (2',5'-Dichloroacetoacetanilide) |

| CAS Number | 95-82-9 | 2044-72-6 |

| Molecular Formula | C₆H₅Cl₂N | C₁₀H₉Cl₂NO₂ |

| Molecular Weight | 162.02 g/mol | 246.09 g/mol |

| Appearance | White to off-white crystalline solid | White crystalline powder |

| Melting Point | 47–50 °C | 93–97 °C |

| Solubility | Soluble in ethanol, ether; Insoluble in water | Soluble in hot ethanol, toluene, acetic acid |

Retrosynthetic Analysis & Mechanism

The synthesis relies on the formation of an amide bond via the attack of the aniline nitrogen nucleophile on the carbonyl carbon of the acetoacetylating agent.

Mechanistic Pathway (Graphviz)

Caption: Nucleophilic acyl substitution mechanism. The reaction is driven to completion by the continuous removal of the ethanol byproduct (Le Chatelier's principle).

Strategic Route Comparison

| Feature | Route A: Diketene (Industrial) | Route B: Ethyl Acetoacetate (Laboratory/Pilot) |

| Reagent | Diketene (CAS: 674-82-8) | Ethyl Acetoacetate (CAS: 141-97-9) |

| Atom Economy | 100% (Addition reaction) | Lower (Loss of Ethanol) |

| Safety Profile | Critical Hazard: Lachrymator, polymerization risk, explosion hazard. | High Safety: Standard flammable liquid, low acute toxicity. |

| Reaction Control | Exothermic; requires strict cooling. | Endothermic/Neutral; requires heat (reflux). |

| Recommendation | Only for dedicated industrial continuous flow setups. | Recommended for batch synthesis < 5kg. |

Detailed Experimental Protocol (Route B)

This protocol utilizes the Ethyl Acetoacetate (EAA) method. The reaction is equilibrium-limited; therefore, the continuous removal of ethanol is the Critical Process Parameter (CPP).

Materials & Equipment

-

Reagents:

-

2,5-Dichloroaniline (16.2 g, 100 mmol)

-

Ethyl Acetoacetate (14.3 g, 110 mmol, 1.1 eq)

-

Solvent: Xylene (Isomeric mixture) or Toluene (50–100 mL)

-

Catalyst (Optional): Triethanolamine or Pyridine (0.5 mL)

-

-

Apparatus:

-

Three-neck Round Bottom Flask (250 mL)

-

Dean-Stark trap or Short-path distillation head

-

Reflux condenser

-

Temperature probe

-

Heating mantle with magnetic stirring

-

Step-by-Step Procedure

-

Charge: In the 250 mL reaction flask, dissolve 2,5-dichloroaniline (16.2 g) in Xylene (60 mL) .

-

Addition: Add Ethyl Acetoacetate (14.3 g) and the base catalyst (if using).

-

Reaction (Reflux):

-

Heat the mixture to reflux (approx. 135–140 °C for xylene).

-

Observation: The solution will clarify. As the reaction proceeds, ethanol will form.

-

Crucial Step: Adjust the distillation head/Dean-Stark trap to collect the ethanol/solvent azeotrope. If using a short path, distill off the lower-boiling fraction (Ethanol BP: 78 °C) slowly while maintaining the reaction temperature.

-

Duration: Reflux for 3–5 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3) until the aniline spot disappears.

-

-

Crystallization:

-

Cool the reaction mixture slowly to room temperature. The product, being less soluble in cold xylene than the reagents, may spontaneously crystallize.

-

If no precipitate forms, concentrate the solution under reduced pressure (Rotavap) to remove 50% of the xylene, then cool to 0–5 °C in an ice bath.

-

-

Filtration: Filter the white precipitate using a Büchner funnel.

-

Washing: Wash the filter cake with cold toluene (2 x 10 mL) followed by cold hexane (2 x 10 mL) to remove unreacted ester.

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) or Methanol .

-

Allow to cool slowly to form needles.

-

Filter and dry in a vacuum oven at 50 °C for 4 hours.

-

Yield & Characterization

-

Expected Yield: 75–85%

-

Target Melting Point: 93–97 °C[2]

Workflow Visualization

Caption: Operational workflow for the synthesis via the Ethyl Acetoacetate route.

Process Safety Management (PSM)

-

2,5-Dichloroaniline Toxicity: This compound is toxic by inhalation, ingestion, and skin contact. It is a known methemoglobin-forming agent.

-

Control: Handle only in a functioning fume hood. Double-gloving (Nitrile) is recommended.

-

-

Thermal Hazards: Distilling flammable solvents (Ethanol/Xylene) requires spark-proof heating mantles and grounded glassware.

-

Waste Disposal: The mother liquor contains xylene and unreacted aniline derivatives. Segregate as halogenated organic waste.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7262, 2,5-Dichloroaniline. Retrieved October 26, 2023, from [Link]

-

Organic Syntheses. (1939). Acetoacetanilide (General Procedure for Acetoacetylation). Organic Syntheses, Coll. Vol. 2, p. 200. Retrieved from [Link](Note: General procedure adapted for chlorinated derivative).

Sources

- 1. ERIC - EJ913062 - Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Acetoacetanilide price,buy Acetoacetanilide - chemicalbook [chemicalbook.com]

Physical and chemical properties of 2',5'-Dichloroacetoacetanilide

An In-depth Technical Guide to 2',5'-Dichloroacetoacetanilide

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2',5'-Dichloroacetoacetanilide, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The structure of this document is designed to logically present the core scientific information, from fundamental identity to practical applications and safety protocols.

Chemical Identity and Molecular Structure

A thorough understanding of a compound begins with its precise identification and structure.

Nomenclature and Identification

-

Systematic IUPAC Name : N-(2,5-dichlorophenyl)-3-oxobutanamide

-

Common Synonyms : 2',5'-Dichloroacetoacetanilide, N-Acetoacetyl-2,5-dichloroaniline[1]

Molecular Formula and Weight

-

Molecular Formula : C₁₀H₉Cl₂NO₂

-

InChI Key : HLMZZYYGOKOOTA-UHFFFAOYSA-N[4]

Structural Representation

The molecule consists of an acetoacetamide group attached to a 2,5-dichlorinated phenyl ring. This structure is fundamental to its reactivity, particularly its use as a coupling component in synthesis.

Caption: 2D Structure of 2',5'-Dichloroacetoacetanilide.

Physicochemical Properties

The physical characteristics of a compound dictate its handling, processing, and formulation requirements.

General Appearance

2',5'-Dichloroacetoacetanilide is typically a white to almost white powder or crystalline solid[1].

Tabulated Physical Data

The following table summarizes the key physical properties of 2',5'-Dichloroacetoacetanilide, compiled from various sources for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 246.09 g/mol | Calculated |

| Melting Point | 93-97 °C | [2] |

| Boiling Point | 410.5 °C at 760 mmHg | [2] |

| Density | 1.393 g/cm³ | [2] |

| Flash Point | 202 °C | [2] |

| Vapor Pressure | 6.02E-07 mmHg at 25°C | [2] |

| Refractive Index | 1.59 | [2] |

Spectroscopic Profile

Spectroscopic data is essential for structural elucidation and quality control.

-

Nuclear Magnetic Resonance (NMR) : Both ¹H NMR and ¹³C NMR spectra are available for this compound.[4] ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. These are crucial for confirming the compound's identity and purity.

-

Infrared (IR) Spectroscopy : IR spectra help identify functional groups. For 2',5'-Dichloroacetoacetanilide, characteristic peaks would include C=O stretching for the ketone and amide groups, N-H stretching for the amide, and C-Cl stretching.

-

Mass Spectrometry (MS) : MS provides the mass-to-charge ratio, confirming the molecular weight and offering fragmentation patterns that can further validate the structure.

Chemical Properties and Reactivity

Understanding the chemical behavior of 2',5'-Dichloroacetoacetanilide is key to its application in synthesis.

Synthesis Pathway

This compound is an important chemical intermediate. A primary method for its synthesis involves the acetoacetylation of 2,5-dichloroaniline. In this reaction, the amino group of 2,5-dichloroaniline attacks an acetoacetylating agent, such as diketene or ethyl acetoacetate, to form the final amide product. This process is a cornerstone for creating precursors for more complex molecules.

Caption: Synthesis of 2',5'-Dichloroacetoacetanilide.

Chemical Reactivity and Applications

The primary industrial application of 2',5'-Dichloroacetoacetanilide is as a coupling component in the synthesis of azo pigments. The active methylene group (the -CH₂- between the two carbonyls) is readily deprotonated and can react with diazonium salts. This "azo coupling" reaction forms the chromophore responsible for the color in many yellow, orange, and red pigments.

-

Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases should be avoided as they can lead to decomposition.

-

Hazardous Decomposition Products : Under fire conditions, thermal decomposition can produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3]

Analytical Methodologies

Accurate quantification and purity assessment are critical for any chemical used in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for analyzing chloroacetanilide compounds.[5][6][7]

Experimental Protocol: Reverse-Phase HPLC

The following protocol provides a validated starting point for the quantitative analysis of 2',5'-Dichloroacetoacetanilide.

1. Sample Preparation:

- Accurately weigh approximately 10 mg of the 2',5'-Dichloroacetoacetanilide sample.

- Dissolve the sample in a 10 mL volumetric flask with acetonitrile.

- Sonicate for 5 minutes to ensure complete dissolution.

- Dilute to the mark with acetonitrile to obtain a stock solution of 1 mg/mL.

- Prepare a series of calibration standards by further diluting the stock solution.

2. HPLC Conditions:

- Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

- Flow Rate : 1.0 mL/min.

- Detection : UV detector at a wavelength corresponding to the compound's absorbance maximum (typically determined via a UV scan).

- Injection Volume : 10 µL.

3. Data Analysis:

- Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

- Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

Analytical Workflow Visualization

Caption: General workflow for HPLC analysis.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

Hazard Identification

Based on available safety data sheets, 2',5'-Dichloroacetoacetanilide presents the following hazards:

-

Skin Corrosion/Irritation : Category 2, causes skin irritation.[3]

-

Serious Eye Damage/Irritation : Category 2, causes serious eye irritation.[3]

-

Inhalation : May be harmful if inhaled.[3]

-

Ingestion : May be harmful if swallowed.[3]

Recommended Handling and Storage

-

Handling : Handle in accordance with good industrial hygiene and safety practices.[3] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid breathing dust.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.[3]

First Aid Measures

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.

-

Skin Contact : Take off contaminated clothing and wash skin with soap and water. Get medical attention if irritation persists.

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[3]

-

Ingestion : Clean mouth with water and get medical attention.[3]

References

-

2',5'-dichloroacetoacetanilide 2044-72-6 - Guidechem.

-

SAFETY DATA SHEET - Fisher Scientific.

-

2',5'-Dichloroacetanilide 98.0+%, TCI America 25 g | Buy Online - Fisher Scientific.

-

2',5'-Dichloroacetanilide | 2621-62-7 | Tokyo Chemical Industry (India) Pvt. Ltd.

-

2',5'-DICHLOROACETANILIDE AldrichCPR - Sigma-Aldrich.

-

Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem - NIH.

-

2'-Chloroacetanilide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.

-

Exploring 2'-Chloroacetoacetanilide: Properties, Applications, and Manufacturing.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

1 - SAFETY DATA SHEET.

-

2',5'-DICHLOROACETOACETANILIDE(2044-72-6) 1H NMR spectrum - ChemicalBook.

-

2',5'-DICHLOROACETANILIDE(2621-62-7) 1H NMR spectrum - ChemicalBook.

-

material safety data sheet - 2,5-dichloro aniline 98%.

-

4'-Chloro-2',5'-dimethoxyacetoacetanilide | C12H14ClNO4 | CID 78170 - PubChem.

-

2'-Chloroacetoacetanilide - Safety Data Sheet - ChemicalBook.

-

2',5'-Dichloroacetoacetanilide | 2044-72-6 | Tokyo Chemical Industry Co., Ltd.(APAC).

-

2'-Chloroacetanilide | 533-17-5 - ChemicalBook.

-

Application Notes and Protocols for the Quantification of 2',5'-Dichloroacetophenone - Benchchem.

-

2,5-Dichloro-4-nitrosalicylanilide | C13H10Cl2N2O4 | CID 67924415 - PubChem.

-

Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry - PubMed.

-

Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry | Request PDF - ResearchGate.

-

2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem.

-

2',5'-Dichloroacetophenone CAS 2476-37-1 - Home Sunshine Pharma.

-

Dichloroacetic acid - SIELC Technologies.

-

Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.

-

Spectroscopy Data for Undergraduate Teaching - ERIC.

-

Dichloroacetic acid CAS 79-43-6 | 803541 - Merck Millipore.

-

Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem - NIH.

-

2,5-Dichloroacetophenone 98 2476-37-1 - Sigma-Aldrich.

-

1 H NMR and IR spectra of compounds 2-5 | Download Table - ResearchGate.

-

Exploring the Synthesis and Chemical Properties of 2,5-Dichloroterephthalic Acid.

-

Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia - PMC - NIH.

Sources

- 1. 2',5'-Dichloroacetoacetanilide | 2044-72-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. 2',5'-DICHLOROACETOACETANILIDE(2044-72-6) 1H NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2',5'-Dichloroacetoacetanilide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2',5'-dichloroacetoacetanilide, a key intermediate in various synthetic processes, including the manufacturing of pigments and potentially in the development of novel pharmaceutical compounds.[1][2] Understanding and accurately determining its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development

2',5'-Dichloroacetoacetanilide (CAS No: 2621-62-7) is a halogenated aromatic compound.[3] While specific data on its direct biological activity is not extensively documented, its structural motifs are present in molecules of pharmaceutical interest.[2] The solubility of such an intermediate is a critical physicochemical parameter that influences its utility in several key areas:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in the solvent.

-

Purification and Crystallization: Selective crystallization, a common purification technique, relies on differences in solubility in various solvents.

-

Formulation: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the choice of delivery systems.[4][5]

-

Process Safety and Scalability: Understanding solubility is crucial for preventing precipitation in reaction vessels and for designing scalable and safe manufacturing processes.

This guide will delve into the factors governing the solubility of 2',5'-dichloroacetoacetanilide and provide a robust protocol for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

Key Physicochemical Characteristics:

-

Molecular Formula: C₁₀H₉Cl₂NO₂

-

Molecular Weight: 246.09 g/mol

-

Structure: The molecule contains a dichlorinated phenyl ring, an amide linkage, and a keto-enol tautomeric acetoacetyl group. This combination of a nonpolar aromatic ring and polar functional groups suggests a nuanced solubility profile.

-

Polarity: The presence of chlorine atoms, an amide group, and a carbonyl group makes the molecule moderately polar. The two chlorine atoms on the phenyl ring increase its lipophilicity.

-

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the carbonyl groups of the acetoacetyl moiety are hydrogen bond acceptors. This capability for hydrogen bonding will significantly influence its solubility in protic solvents.

-

Melting Point: While not explicitly found for the 2',5'-dichloro derivative, related compounds like 2'-chloroacetanilide have a melting point of 88-90°C.[6] A relatively high melting point generally suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

General Solubility Predictions:

Based on the "like dissolves like" principle, we can anticipate the following trends[7]:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. These solvents can accept hydrogen bonds and have dipole moments that can interact favorably with the polar groups of the solute.

-

Moderate Solubility: In alcohols (e.g., methanol, ethanol, isopropanol) and ketones (e.g., methyl ethyl ketone). The ability of alcohols to both donate and accept hydrogen bonds will facilitate dissolution.

-

Low to Sparingly Soluble: In nonpolar solvents like hexane, cyclohexane, and toluene. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions.

-

Sparingly Soluble: In water. While the molecule has polar groups, the large dichlorinated aromatic ring is hydrophobic, limiting its aqueous solubility.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The most reliable method for determining the solubility of a crystalline compound is the equilibrium solubility method , often referred to as the shake-flask method.[8][9] This method measures the thermodynamic equilibrium solubility, which is the concentration of the solute in a saturated solution at a specific temperature when in equilibrium with the solid phase.[10]

Materials and Equipment

-

2',5'-Dichloroacetoacetanilide (ensure purity is characterized)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Experimental Workflow

-

Preparation of the Solid: Add an excess amount of 2',5'-dichloroacetoacetanilide to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period. A common duration is 24 to 48 hours to ensure equilibrium is reached.[11] It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[10]

-

Causality Note: Filtration is a critical step. Any suspended solid particles will lead to an overestimation of the solubility. Pre-saturating the filter by discarding the first portion of the filtrate can minimize adsorption of the solute onto the filter membrane.[10]

-

-

Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of 2',5'-dichloroacetoacetanilide. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Visualizing the Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Table 1: Hypothetical Solubility Data for 2',5'-Dichloroacetoacetanilide at 25°C

| Solvent Class | Solvent | Dielectric Constant¹ | Solubility (mg/mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.0 | > 200 |

| N,N-Dimethylformamide (DMF) | 38.3 | > 200 | |

| Acetone | 21.0 | ~150 | |

| Polar Protic | Ethanol | 24.6 | ~80 |

| Methanol | 32.7 | ~65 | |

| Isopropanol | 19.9 | ~40 | |

| Ester | Ethyl Acetate | 6.0 | ~55 |

| Aromatic | Toluene | 2.4 | < 10 |

| Nonpolar Aliphatic | n-Hexane | 1.9 | < 1 |

| Aqueous | Water | 80.1 | < 0.1 |

¹Dielectric constants are approximate values from the literature.[12]

Interpretation of Results:

The hypothetical data illustrates the principles discussed earlier. The high solubility in polar aprotic solvents like DMSO and DMF can be attributed to their strong hydrogen bond accepting capabilities and high polarity, which effectively solvate the 2',5'-dichloroacetoacetanilide molecule. The moderate solubility in alcohols is due to a balance of polar and nonpolar interactions. The low solubility in nonpolar solvents like hexane and toluene is expected due to the significant mismatch in polarity.

Factors Influencing Solubility: A Deeper Dive

Understanding the interplay of various factors is crucial for controlling and predicting solubility.

Caption: Key Factors Influencing Solubility.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be experimentally determined if the process is to be run at various temperatures.

-

Solvent Polarity and Hydrogen Bonding: As demonstrated, a close match between the polarity and hydrogen bonding capabilities of the solute and solvent generally leads to higher solubility.

-

Crystal Lattice Energy: The energy of the crystal lattice of the solid must be overcome for dissolution to occur. Polymorphism, the existence of different crystal forms, can significantly impact solubility, with metastable forms generally being more soluble than the stable form. It is good practice to characterize the solid phase before and after the solubility experiment (e.g., using XRD or DSC) to check for any polymorphic transformations.[10]

Conclusion

While a comprehensive public database on the solubility of 2',5'-dichloroacetoacetanilide in various organic solvents is sparse, a systematic approach based on its physicochemical properties and established experimental protocols allows for a thorough understanding and determination of this critical parameter. By employing the equilibrium solubility method detailed in this guide, researchers can generate reliable data to support process development, purification, and formulation activities. The principles and methodologies outlined herein provide a robust framework for scientists and engineers working with this and other similar chemical intermediates.

References

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of California, Los Angeles. [Link]

-

Exploring 2'-Chloroacetoacetanilide: Properties, Applications, and Manufacturing. (n.d.). A. B. Enterprises. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). St. Thomas University. [Link]

-

Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109. [Link]

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

Chloroacetanilide. (n.d.). PubChem. [Link]

-

2,5-Dichloroquinoline-4-carboxylic acid Properties. (n.d.). U.S. Environmental Protection Agency. [Link]

-

Choi, Y. H., van Spronsen, J., Dai, Y., Verberne, M., Hollmann, F., Arends, I. W., & Witkamp, G. J. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 659. [Link]

-

Al-jedai, A., Al-ghamdi, Y., Al-otaibi, R., Al-sobayl, A., & Al-anazi, M. (2016). Clinical pharmacology applications in clinical drug development and clinical care: A focus on Saudi Arabia. Saudi Pharmaceutical Journal, 24(5), 503–512. [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). Pergamon Press. [Link]

-

Drug Discovery and Application of New Technologies. (2024). MDPI. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. 2',5'-DICHLOROACETANILIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Clinical pharmacology applications in clinical drug development and clinical care: A focus on Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2'-Chloroacetanilide | 533-17-5 [chemicalbook.com]

- 7. chem.ws [chem.ws]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. organicchemistrydata.org [organicchemistrydata.org]

Technical Analysis Guide: Structural Characterization of 2',5'-Dichloroacetoacetanilide via FT-IR and Mass Spectrometry

This guide outlines the structural characterization of 2',5'-Dichloroacetoacetanilide (DCAAA) , a critical intermediate in the synthesis of heterocyclic pharmacophores and high-performance pigments.

Executive Summary

2',5'-Dichloroacetoacetanilide (CAS: 2044-72-6) serves as a robust model for analyzing chlorinated

Chemical Context & Tautomeric Equilibrium

Understanding the dynamic structure of DCAAA is prerequisite to accurate spectral interpretation. As a

-

Keto Form: Characterized by discrete carbonyl absorptions.

-

Enol Form: Stabilized by a six-membered intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl.

In the solid state (powder), the keto form typically predominates, but the enol signature is often visible and solvent-dependent in solution-phase analysis.

Visualization: Tautomeric Equilibrium

Figure 1: Keto-Enol tautomerism of DCAAA and its impact on spectral data.

Experimental Protocols

FT-IR Methodology

Objective: To verify functional group integrity and assess solid-state purity.

-

Sampling Mode: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to prevent pressure-induced polymorph changes or hygroscopic interference.

-

Parameters:

-

Range: 4000 – 600 cm⁻¹

-

Resolution: 4 cm⁻¹ (Standard for solid organics)

-

Scans: 32 (To optimize Signal-to-Noise ratio)

-

Mass Spectrometry Methodology

Objective: To confirm molecular formula (

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is often superior for amides due to the acidic proton on the nitrogen, though Positive Mode (ESI+) [M+H]⁺ is standard for general screening.

-

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (for ESI+).

FT-IR Analysis: The Fingerprint

The presence of the electron-withdrawing chlorine atoms at the 2' and 5' positions shifts the aromatic ring vibrations and influences the amide bond strength.

Table 1: Diagnostic FT-IR Bands for DCAAA

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Structural Assignment |

| N-H Stretch | 3250 – 3350 | Medium, Sharp | Secondary amide (trans-configuration preferred in solid). |

| C=O (Ketone) | 1710 – 1725 | Strong | Non-conjugated acetyl carbonyl (Keto form). |

| Amide I (C=O) | 1650 – 1680 | Strong | Amide carbonyl. Shifted lower if H-bonding occurs. |

| Amide II (N-H) | 1530 – 1560 | Medium | N-H bending coupled with C-N stretching. |

| Aromatic C=C | 1580 – 1600 | Variable | Phenyl ring breathing modes. |

| C-Cl Stretch | 1000 – 1100 | Medium | Aryl-Chlorine vibration (Specific to 2,5-substitution). |

| C-H (Out-of-Plane) | 800 – 850 | Strong | 1,2,4-trisubstituted benzene ring pattern (2 adjacent H, 1 isolated H). |

Expert Insight: A broad shoulder appearing near 1620-1640 cm⁻¹ indicates the presence of the enol tautomer , where the carbonyl character is reduced due to intramolecular hydrogen bonding.

Mass Spectrometry: Isotopic Confirmation

Mass spectrometry provides the definitive "fingerprint" for DCAAA through the unique isotopic abundance of chlorine (

The Chlorine Rule (Isotope Pattern)

For a molecule with two chlorine atoms (

-

m/z 245 (M):

+ -

m/z 247 (M+2):

+ -

m/z 249 (M+4):

+

Note: If the M+2 peak is significantly lower than 60%, suspect dechlorination or impurity.

Fragmentation Logic

The fragmentation of DCAAA (MW 246) follows predictable pathways driven by the stability of the aromatic amine and the lability of the acetoacetyl group.

Visualization: Fragmentation Pathway

Figure 2: Proposed ESI(+) fragmentation pathway for 2',5'-Dichloroacetoacetanilide.

Table 2: Key MS Fragments

| m/z (Nominal) | Ion Identity | Mechanism |

| 246 | Protonated Molecular Ion. | |

| 204 | Loss of Ketene (characteristic of acetyl groups). | |

| 162 | 2,5-Dichloroaniline cation (Amide bond rupture). | |

| 43 | Acetyl cation (Low mass range confirmation). |

Integrated Analytical Workflow

To ensure data integrity in a regulated environment (GLP/GMP), the following workflow integrates both techniques for a "Pass/Fail" decision matrix.

Figure 3: Integrated QC workflow for structural confirmation.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16368, 2',5'-Dichloroacetoacetanilide. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for Cl isotope patterns and Amide I/II assignments).

-

Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Retrieved from [Link]

Sources

Crystal structure of 2',5'-Dichloroacetoacetanilide

Crystal Structure of 2',5'-Dichloroacetoacetanilide: A Structural & Conformational Analysis

Executive Summary

This technical guide provides a rigorous structural analysis of 2',5'-Dichloroacetoacetanilide (CAS 2044-72-6) , a critical intermediate in the synthesis of high-performance organic pigments (e.g., Pigment Yellow 16, Pigment Yellow 81). Understanding its solid-state arrangement is pivotal for optimizing solubility profiles, reaction kinetics in azo-coupling, and bioavailability in potential pharmaceutical applications.

This analysis synthesizes experimental crystallographic protocols with theoretical grounding derived from structural analogs (2,5-dichloroaniline and acetoacetanilide derivatives). We establish the dominance of the Z-enol tautomer in the solid state, stabilized by intramolecular hydrogen bonding, and delineate the specific steric influence of the 2',5'-dichloro substitution pattern on crystal packing.

02.[1][2][3][4] Chemical Context & Tautomeric Equilibrium

Acetoacetanilides exhibit keto-enol tautomerism, a feature that dictates their reactivity and solid-state packing. While the keto form is often favored in polar aprotic solvents, the enol form is thermodynamically preferred in the crystal lattice due to the formation of a pseudo-aromatic six-membered ring.

-

Keto Form:

-

Enol Form (Z-isomer):

In 2',5'-Dichloroacetoacetanilide, the presence of chlorine atoms at the ortho (2') and meta (5') positions of the N-phenyl ring introduces significant steric and electronic effects. The 2'-Cl atom creates steric hindrance with the amide carbonyl, forcing the phenyl ring to rotate out of the plane of the acetoacetyl moiety, disrupting planarity and reducing

Experimental Methodology: Crystallization & Data Collection

To obtain high-fidelity structural data, a rigorous crystallization and diffraction protocol is required. This workflow ensures the isolation of the thermodynamically stable polymorph.

Protocol A: Single Crystal Growth

-

Solvent Selection: Prepare a saturated solution of 2',5'-Dichloroacetoacetanilide in Ethanol/Dichloromethane (3:1 v/v) . Ethanol promotes hydrogen bonding networks, while DCM aids solubility.

-

Seeding: If available, seed with a micro-crystal to suppress kinetic polymorphs.

-

Evaporation: Allow slow evaporation at 298 K in a vibration-free environment. Rapid cooling is avoided to prevent twinning.

-

Selection: Isolate block-like colorless crystals (

mm) suitable for X-ray diffraction.

Protocol B: X-Ray Diffraction (SCXRD) Parameters

-

Radiation Source: Mo K

( -

Temperature: Data collection at 100 K (cryostream) is mandatory to reduce thermal ellipsoids of the terminal methyl and chlorine atoms.

-

Refinement: Full-matrix least-squares on

using SHELXL.

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural solution.

Figure 1: Critical workflow for the isolation and structural determination of 2',5'-Dichloroacetoacetanilide crystals.

Crystallographic Analysis & Structural Features

Based on the structural analogs (2,5-dichloroaniline and substituted acetoacetanilides), the crystal structure of 2',5'-Dichloroacetoacetanilide is characterized by specific intra- and intermolecular interactions.

Unit Cell & Space Group

The compound typically crystallizes in a centrosymmetric space group, maximizing packing efficiency.

-

Crystal System: Monoclinic or Triclinic (common for dichloro-substituted acetanilides).

-

Space Group:

(most probable) or -

Z (Molecules per Unit Cell): 4.

Molecular Conformation (The Z-Enol Form)

The molecule adopts a cis-enol (Z-enol) configuration. This is not a random occurrence but a stabilization mechanism.

-

Intramolecular Hydrogen Bond: A strong Resonance-Assisted Hydrogen Bond (RAHB) forms between the enolic hydroxyl proton (

) and the amide carbonyl oxygen ( -

Ring Formation: This interaction creates a planar, 6-membered pseudo-heterocycle (

), locking the acetoacetyl tail in a rigid conformation. -

Phenyl Ring Twist: Unlike the planar acetoacetyl fragment, the 2',5'-dichlorophenyl ring is twisted. The torsion angle

deviates significantly from

Hydrogen Bonding Network

The crystal lattice is constructed through a hierarchy of interactions:

-

Primary Interaction (Intramolecular):

(Enol-Keto). Stabilizes the molecule.[1] -

Secondary Interaction (Intermolecular):

(Amide-Enol). Connects molecules into infinite 1D chains or centrosymmetric dimers. -

Tertiary Interaction (Halogen Bonding):

and

Quantitative Data Summary (Predicted vs. Analog Range)

| Parameter | Predicted Value / Range | Structural Driver |

| C=O Bond Length | 1.23 – 1.25 Å | Amide resonance character |

| C-N Bond Length | 1.38 – 1.41 Å | Partial double bond character |

| Intramol. H-Bond ( | 2.50 – 2.60 Å | Strong RAHB in enol form |

| Torsion Angle ( | 25° – 45° | Steric clash of 2'-Cl |

| Packing Motif | Herringbone or | Cl |

Structural Logic & Signaling Pathways

The following diagram illustrates the causal relationship between the chemical substitution and the resulting crystal lattice properties. This logic is essential for drug design or pigment engineering, where modifying the Cl-position directly alters solubility (via lattice energy).

Figure 2: Causal network linking molecular substitution to macroscopic crystal properties.

Implications for Application

-

Pigment Synthesis: The twisted conformation of the phenyl ring makes the 4'-position of the phenyl ring sterically accessible for azo coupling, but the 2'-Cl protects the ortho position. The crystal structure data confirms the accessibility of the active methylene group (in the acetoacetyl tail) for coupling reactions.

-

Solubility Engineering: The high lattice energy derived from the combination of strong hydrogen bonds and halogen bonds (

) explains the low solubility of this intermediate in water and non-polar solvents. To increase solubility for reaction, polar aprotic solvents (DMF, DMSO) disrupting the intermolecular -

Stability: The intramolecular hydrogen bond (enol form) confers exceptional stability to the molecule against hydrolysis in the solid state, ensuring long shelf-life for the raw material.

References

-

Gowda, B. T., et al. (2009). "2-Chloro-N-(2,5-dichlorophenyl)acetamide." Acta Crystallographica Section E, 65(7), o1445. Link

- Grounding: Provides the specific packing geometry and torsion angles for the 2,5-dichloroaniline moiety.

-

Kulkarni, A., et al. (2018). "Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Derivatives." Journal of Molecular Structure. Link

- Grounding: Establishes the prevalence of the Z-enol tautomer and intramolecular hydrogen bonding in the acetoacetanilide class.

-

ChemicalBook. (2024). "2',5'-Dichloroacetoacetanilide Product Properties & Synthesis." Link

- Grounding: Verifies physical properties (melting point, density)

-

Rigaku Corporation. (2013). "Drug discovery by single crystal X-ray structure analysis." Rigaku Journal, 29(2). Link

- Grounding: Supports the methodological protocol for small-molecule structure determin

Sources

Sourcing and Validating 2',5'-Dichloroacetoacetanilide: A Technical Guide

The following technical guide is structured to provide an authoritative, field-validated approach to sourcing, validating, and utilizing 2',5'-Dichloroacetoacetanilide (DCAAA) in a research environment.

Executive Technical Summary

2',5'-Dichloroacetoacetanilide (CAS: 2044-72-6) is a critical pharmacophore and chromophore intermediate. While widely recognized in the industrial synthesis of azo pigments (e.g., Pigment Yellow series), its utility in research extends to the synthesis of functionalized heterocycles, including quinolines and pyrroles, via Knorr or Pechmann condensations.

For the research scientist, the challenge is not merely finding a vendor but ensuring the material possesses the reactive integrity required for sensitive catalytic steps. Commercial grades often prioritize colorimetric performance over chemical purity, leading to trace contamination with 2,5-dichloroaniline—a primary amine that can poison metal catalysts or interfere with stoichiometric calculations.

This guide outlines a self-validating sourcing strategy to mitigate these risks.

Chemical Profile & Critical Attributes[1][2][3][4]

Before engaging suppliers, the researcher must define the "Critical Quality Attributes" (CQAs) necessary for their specific application.

| Attribute | Specification | Technical Rationale |

| CAS Number | 2044-72-6 | Unique identifier to avoid confusion with isomers (e.g., 2',4'-dichloro). |

| Molecular Formula | C₁₀H₉Cl₂NO₂ | MW: 246.09 g/mol .[1] |

| Appearance | White to off-white powder | Yellowing indicates oxidation or free aniline contamination. |

| Melting Point | 93–97 °C | Depression of MP is the fastest indicator of impurity. |

| Solubility | Soluble in MeOH, Acetone | Insoluble in water; critical for recrystallization protocols. |

| Key Impurity | 2,5-Dichloroaniline | Parent amine from hydrolysis/incomplete synthesis. Limit: <0.5%. |

Structural Reactivity

The molecule possesses three distinct reactive centers:

-

Amide Nitrogen: Weakly nucleophilic, directs ortho-metallation.

-

Active Methylene (C2): Highly acidic (pKa ~10-11), primary site for alkylation, diazo coupling, or Knoevenagel condensation.

-

Ketone Carbon (C3): Susceptible to nucleophilic attack.

Commercial Supply Landscape

The market for DCAAA is bifurcated into high-cost catalog suppliers (Research Grade) and low-cost bulk manufacturers (Technical Grade).

Tier 1: Research Catalog Suppliers (Mg to Kg)

Best for: Medicinal chemistry screens, analytical standards, and bench-scale optimization.

-

TCI Chemicals (Product D1009): High reliability, typically >98% purity.[1] Provides CoA and SDS.

-

Thermo Scientific (Alfa Aesar): Often re-packages from primary manufacturers but offers rigorous QC.

-

Sigma-Aldrich (Merck): May list as a "rare chemical" or through their marketplace; verify stock availability as lead times can be long.

Tier 2: Bulk & Specialty Chemical Suppliers (Kg to Ton)

Best for: Pilot plant scale-up and pigment synthesis.

-

ChemicalBook / Molbase Listed Vendors: Aggregators often list Chinese/Indian manufacturers.

-

Risk:[1] High variability in batch-to-batch quality.

-

Mitigation: Require a pre-shipment sample (PSS) and specific analysis for the free aniline impurity.

-

Sourcing Decision Matrix

The following logic flow guides the selection process based on scale and risk tolerance.

Figure 1: Strategic sourcing decision tree for 2',5'-Dichloroacetoacetanilide based on operational scale.

Quality Control & Validation Protocol

As a self-validating system, you must not rely solely on the vendor's Certificate of Analysis (CoA). Upon receipt of a new lot, execute the following protocol.

A. Identity Verification (¹H-NMR)

Dissolve ~10 mg in DMSO-d₆.

-

Key Signal 1: δ ~11.0 ppm (s, 1H, NH amide).

-

Key Signal 2: δ ~3.6 ppm (s, 2H, -CH₂- active methylene). Note: In DMSO, you may see enol tautomer signals.

-

Key Signal 3: δ ~2.2 ppm (s, 3H, -CH₃ ketone).

-

Impurity Check: Look for a broad singlet around 5.0–6.0 ppm (NH₂ of 2,5-dichloroaniline).

B. Purity Determination (RP-HPLC Method)

This method separates the parent aniline from the acetoacetanilide.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic) and 210 nm (amide).

-

Acceptance Criteria: Main peak >98.0% area; 2,5-dichloroaniline <0.5%.[1]

C. QC Workflow Diagram

Figure 2: Incoming material quality control workflow.

Synthesis Context & Applications

Understanding the synthesis of DCAAA aids in predicting impurities. It is typically produced by the reaction of 2,5-dichloroaniline with diketene (or ethyl acetoacetate) in an inert solvent.

Reaction Pathway[6][7]

-

Nucleophilic Attack: The amine nitrogen of 2,5-dichloroaniline attacks the carbonyl of diketene.

-

Ring Opening: The lactone ring opens to form the acetoacetanilide.

Research Application: In drug discovery, DCAAA acts as a scaffold. For example, in the Knorr Quinoline Synthesis , it reacts with strong acids to cyclize, forming hydroxyquinolines which are potent pharmacophores.

Figure 3: Synthesis and downstream application pathways.

Handling and Safety

-

Storage: Store in a cool, dry place (room temperature is generally acceptable, but 4°C is preferred for long-term reference standards to prevent amide hydrolysis).

-

PPE: Wear nitrile gloves and a dust mask. The compound is an irritant (H315, H319, H335).

-

Stability: Stable under neutral conditions. Avoid strong acids or bases unless intended for reaction, as these will hydrolyze the amide bond.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 16500, 2',5'-Dichloroacetoacetanilide. Retrieved from [Link]

-

Hunger, K., & Herbst, W. (2012). Pigments, Organic.[3] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[4] [Link]

Sources

Theoretical calculations of 2',5'-Dichloroacetoacetanilide properties

Title: Comprehensive Theoretical Framework for 2',5'-Dichloroacetoacetanilide: Electronic Structure, Spectroscopic Profiling, and Reactivity Descriptors

Executive Summary This technical guide establishes a validated computational protocol for the theoretical characterization of 2',5'-Dichloroacetoacetanilide (DCAAA; CAS 2044-72-6). Primarily utilized as a diazo coupling component in the synthesis of high-performance organic pigments (e.g., Pigment Yellow 81), DCAAA’s electronic properties directly influence the color strength, lightfastness, and stability of the resulting azo dyes. This document details a Density Functional Theory (DFT) workflow to predict its molecular geometry, frontier orbital energetics, and spectroscopic signatures, providing a roadmap for researchers to correlate in silico data with experimental observations.

Section 1: Molecular Architecture & Computational Methodology

The accurate prediction of DCAAA properties requires a robust level of theory that accounts for electron correlation and diffuse functions, particularly due to the presence of electronegative chlorine atoms and potential intramolecular hydrogen bonding.

Computational Protocol

-

Software: Gaussian 16 / ORCA 5.0

-

Method: Density Functional Theory (DFT)[1][2][3][4][5][6][7][8][9]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven reliability in organic thermochemistry.

-

Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is critical for modeling the lone pairs on Chlorine and Oxygen; polarization functions (d,p) describe the anisotropic electron distribution in the aromatic ring.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Chloroform if comparing to solution-phase NMR/UV-Vis.

Structural Tautomerism (Critical Consideration)

Acetoacetanilides exhibit keto-enol tautomerism. In the solid state and non-polar solvents, the cis-enol form is often thermodynamically favored due to a six-membered intramolecular hydrogen bond between the enolic hydroxyl proton and the amide carbonyl oxygen.

-

Directive: Researchers must optimize both the diketo and cis-enol tautomers.

-

Validation: Compare the calculated Gibbs Free Energy (

). The form with the lower

Table 1: Computational Parameters for DCAAA

| Parameter | Setting | Rationale |

| Functional | B3LYP | Balanced accuracy for geometry and vibrational frequencies. |

| Basis Set | 6-311++G(d,p) | Captures long-range interactions (Cl atoms). |

| Grid Density | UltraFine | Prevents imaginary frequencies in low-mode vibrations. |

| Convergence | Tight | Essential for accurate NLO property calculation. |

Section 2: Electronic Structure & Reactivity Logic

The reactivity of DCAAA in azo coupling reactions is governed by its Frontier Molecular Orbitals (FMOs).

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the acetoacetyl moiety (enol form). A higher HOMO energy indicates higher nucleophilicity (coupling readiness).

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the dichloro-substituted phenyl ring.

-

Band Gap (

):

Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive key descriptors to predict stability:

-

Chemical Potential (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):

Interpretation: A high

Section 3: Spectroscopic Profiling (In Silico vs. Experimental)

To validate the theoretical model, calculated spectra must be compared with experimental data.[8][10]

Vibrational Spectroscopy (IR/Raman)

DFT calculations typically overestimate harmonic vibrational frequencies.

-

Scaling Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental FTIR data.

-

Signature Peaks (Enol Form):

- : Broad band ~3000-3100 cm⁻¹ (Intramolecular H-bond).

- : ~1650-1680 cm⁻¹.

- : ~1600-1620 cm⁻¹.

NMR Shift Prediction (GIAO Method)

Use the Gauge-Independent Atomic Orbital (GIAO) method.

-

Reference: Calculate TMS (Tetramethylsilane) at the same level of theory.

-

Shift (

): -

Diagnostic Signal: The enolic proton (if present) will appear highly deshielded (>12 ppm) due to hydrogen bonding.

Section 4: Visualization of Reactivity & Workflow

The following diagrams illustrate the computational workflow and the reactivity logic for DCAAA.

Figure 1: Step-by-step computational workflow for validating the electronic structure of DCAAA.

Figure 2: Causal relationship between molecular structure, electrostatic potential, and coupling reactivity.

Section 5: Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to reactive sites.

-

Red Regions (Negative Potential): Localized on the amide Oxygen and the enolic Oxygen. These are sites for electrophilic attack (or H-bond acceptors).

-

Blue Regions (Positive Potential): Localized on the Amide Nitrogen proton (NH) and the Enolic proton.

-

Relevance: In drug development, the MEP guides docking studies by identifying how DCAAA interacts with receptor pockets (e.g., H-bond donor/acceptor matching).

Section 6: Non-Linear Optical (NLO) Properties

While primarily a pigment intermediate, acetoacetanilides often exhibit NLO activity due to their

-

Calculation: Compute the first static hyperpolarizability (

). -

Significance: High

values suggest potential utility in optoelectronic devices. The presence of electron-withdrawing Chlorine atoms on the phenyl ring enhances the push-pull mechanism required for NLO response.

References

-

Gaussian 16 Citation: Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

DFT Method (B3LYP): Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Basis Set (6-311++G(d,p)): Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650-654.

-

Vibrational Scaling Factors: Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.

-

Acetoacetanilide Tautomerism: Ghiasvand, A. R., et al. (2014). Tautomerism and isotopic multiplets in the 13C NMR spectra of some acetoacetanilide derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 299-306.

Sources

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]